molecular formula C5H9F2NO B3013910 (4,4-Difluorooxolan-2-yl)methanamine CAS No. 2137857-47-5

(4,4-Difluorooxolan-2-yl)methanamine

Cat. No. B3013910
M. Wt: 137.13
InChI Key: RCJPAVRVGWPQNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanamine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine involves a polyphosphoric acid condensation route, starting with p-toluic hydrazide and glycine, resulting in a high yield of 87% . Similarly, another derivative, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using the same method, indicating the versatility and efficiency of this synthetic route .

Molecular Structure Analysis

The molecular structure of methanamine derivatives is characterized using various spectroscopic techniques. For example, the compounds mentioned in the papers were characterized by UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometric techniques . These methods provide detailed information about the molecular framework, functional groups, and the overall conformation of the compounds.

Chemical Reactions Analysis

Methanamine derivatives can participate in a range of chemical reactions, depending on their functional groups and molecular structure. The papers do not provide specific reactions for (4,4-Difluorooxolan-2-yl)methanamine, but they do mention the use of a [1,3]-dipolar cycloaddition reaction in the synthesis of a related compound, demonstrating the reactivity of such scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are crucial for their potential therapeutic applications. For instance, the novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and penetration through biological membranes . These properties are essential for the development of new drugs, as they influence the compound's bioavailability and efficacy.

Scientific Research Applications

Biased Agonists of Serotonin Receptors

  • Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including (4,4-Difluorooxolan-2-yl)methanamine, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds show promising antidepressant-like activity, with a focus on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. They exhibit high selectivity and favorable drug-like properties, making them potential antidepressant drug candidates (Sniecikowska et al., 2019).

Anticonvulsant Potential

  • Schiff bases of 3-aminomethyl pyridine, which can be related to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized and found to have anticonvulsant activity. This suggests that compounds with a similar structure might be explored for their potential in seizure protection (Pandey & Srivastava, 2011).

Synthesis and Characterization

  • The synthesis and characterization of novel compounds, including a 1,3-Dithiolane compound structurally related to (4,4-Difluorooxolan-2-yl)methanamine, have been reported. These types of compounds can be synthesized through specific condensation reactions, offering insights into the structural possibilities of related compounds (Zhai Zhi-we, 2014).

Transfer Hydrogenation Reactions

  • Quinazoline-based compounds, including derivatives similar to (4,4-Difluorooxolan-2-yl)methanamine, have been used in transfer hydrogenation reactions, showcasing their utility in complex chemical processes (Karabuğa et al., 2015).

Cellular Imaging and Photocytotoxicity

  • Iron(III) complexes featuring phenyl-N,N-bis[(pyridin-2-yl)methanamine, a compound structurally similar to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized for use in cellular imaging and photocytotoxicity under red light. This highlights the potential use of such compounds in medical imaging and therapy (Basu et al., 2014).

Chiral Synthesis and Stereochemistry

  • Chiral (indol-2-yl)methanamines, related to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized with high enantiomeric excess. These studies provide insight into the stereochemistry and protecting effects of specific chemical groups, which can be relevant for the development of related compounds (Lood et al., 2015).

Antimicrobial Activities

  • Quinoline derivatives, similar to (4,4-Difluorooxolan-2-yl)methanamine, have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4,4-difluorooxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-8)9-3-5/h4H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJPAVRVGWPQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluorooxolan-2-yl)methanamine

CAS RN

2137857-47-5
Record name (4,4-difluorooxolan-2-yl)methanamine
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